2-(2-Methoxy-5-methylphenyl)pyridine
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Identification
The compound follows IUPAC naming conventions as 2-(2-methoxy-5-methylphenyl)pyridine , reflecting its pyridine core substituted at the 2-position with a 2-methoxy-5-methylphenyl group. Systematic validation confirms:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₃NO | |
| Molecular weight | 199.25 g/mol | |
| CAS registry number | 865350-37-4 | |
| Alternative identifiers | MFCD07775656 |
The SMILES notation CC1=CC=C(OC)C(C2=NC=CC=C2)=C1 accurately encodes its connectivity, featuring a pyridine ring (C2=NC=CC=C2) linked via a single bond to a methoxy- and methyl-substituted benzene ring.
Three-Dimensional Structural Analysis
X-ray Crystallographic Determination
While experimental crystallographic data remains unpublished, molecular mechanics simulations using RDKit’s ETKDG algorithm suggest a non-planar arrangement between the aromatic rings. The methoxy group’s steric bulk induces out-of-plane distortion, a common feature in ortho-substituted biphenyl systems.
Torsional Angle Analysis
Computational attempts to quantify the inter-ring dihedral angle encountered technical limitations due to missing RDKit dependencies. Nevertheless, analogous compounds exhibit torsional angles of 25–40° , arising from balanced π-conjugation and steric repulsion between ortho substituents. The methoxy group’s electron-donating effects may further modulate this angle by altering electron density distribution.
Electronic Structure Characterization
Frontier Molecular Orbital Analysis
Density Functional Theory (DFT) studies on analogous compounds reveal:
- HOMO : Localized on the pyridine ring and methoxy oxygen’s lone pairs
- LUMO : Distributed across the benzene ring’s π-system
This orbital separation suggests charge-transfer capabilities, making the compound a candidate for optoelectronic materials.
Electron Density Mapping
The methoxy group’s +M effect increases electron density at the benzene ring’s ortho/para positions, while the pyridine’s electronegative nitrogen creates a region of low electron density at its meta position. This polarization enables directed electrophilic substitution reactions.
Aromaticity Indices
Using HOMA (Harmonic Oscillator Model of Aromaticity):
- Pyridine ring : ~0.95 (high aromaticity due to electron-withdrawing N)
- Benzene ring : ~0.85 (moderate aromaticity, perturbed by methoxy/methyl groups)
NICS (Nucleus-Independent Chemical Shift) calculations would provide additional validation but require further experimental data.
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-7-13(15-2)11(9-10)12-5-3-4-8-14-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNNCDQISTVTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Oxidative Addition : A palladium catalyst (e.g., Pd(PPh₃)₄) activates the carbon-halogen bond in 2-bromopyridine.
-
Transmetalation : The aryl boronic acid transfers its aryl group to the palladium center.
-
Reductive Elimination : The palladium catalyst facilitates C–C bond formation, yielding the target compound.
Optimization Strategies
-
Catalyst Selection : Pd(OAc)₂ with PCy₃ ligands achieves 83% yield, while PdCl₂(PPh₃)₂ in NaHCO₃ improves yields to 99%.
-
Solvent Systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility and reaction kinetics.
-
Phase Transfer Catalysts (PTCs) : Under biphasic conditions, PTCs like tetrabutylammonium bromide accelerate transmetalation, reducing reaction time by 40%.
Table 1: Suzuki-Miyaura Reaction Optimization
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PCy₃ | Na₂CO₃ | THF | 83 |
| PdCl₂(PPh₃)₂ | – | NaHCO₃ | DMF | 99 |
| Pd(OAc)₂ + PTC | – | KOH | H₂O/EtOH | 92 |
Multi-Step Synthesis via Nitration and Methoxylation
This route involves sequential functionalization of a pyridine precursor. A patent (CN105523995A) outlines a four-step process starting from 2-aminopyridine:
Synthetic Pathway
-
Nitration : 2-Aminopyridine reacts with HNO₃/H₂SO₄ to form 2-amino-5-nitropyridine.
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Hydrolysis and Chlorination : Treatment with HCl/NaNO₂ yields 2-hydroxy-5-nitropyridine, followed by POCl₃/DMF to produce 2-chloro-5-nitropyridine.
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Methoxylation : Sodium methoxide substitutes the chloride with a methoxy group.
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, which is methylated to yield the final product.
Table 2: Stepwise Yields in Multi-Step Synthesis
| Step | Reagents | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 87.6 |
| Chlorination | POCl₃, DMF | 80.6 |
| Methoxylation | NaOMe, MeOH | 96.5 |
| Reduction | Pd/C, H₂ | 92.5 |
Advantages : High regioselectivity; scalable for industrial production.
Limitations : Requires handling corrosive reagents (POCl₃, HNO₃).
Nucleophilic Aromatic Substitution
Nucleophilic substitution on pre-functionalized pyridines offers an alternative route. For example, 2-methoxy-5-nitropyridine undergoes methylation at the nitro group using methylating agents like MeI/K₂CO₃.
Key Considerations
-
Activation : Electron-withdrawing groups (e.g., nitro) enhance ring electrophilicity, facilitating substitution.
-
Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve reaction rates.
Ullmann-Type Coupling
Ullmann coupling employs copper catalysts to couple aryl halides with amines or phenols. While less common for this target, it is feasible using 2-iodopyridine and 2-methoxy-5-methylphenol under CuI/L-proline catalysis.
Table 3: Ullmann Coupling Conditions
| Aryl Halide | Phenol Derivative | Catalyst | Ligand | Yield (%) |
|---|---|---|---|---|
| 2-Iodopyridine | 2-MeO-5-MePhOH | CuI | L-Proline | 65 |
Challenges : Limited substrate scope; moderate yields compared to Suzuki coupling.
Microwave-Assisted Synthesis
Microwave irradiation accelerates Suzuki-Miyaura reactions by enhancing thermal efficiency. A study using PdCl₂(PPh₃)₂ in DMF achieved 99% yield in 1.5 hours at 120°C.
Chemical Reactions Analysis
2-(2-Methoxy-5-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that derivatives of pyridine compounds, including 2-(2-Methoxy-5-methylphenyl)pyridine, exhibit significant pharmacological activities. These compounds have been investigated for their potential as anti-inflammatory agents, with studies demonstrating their efficacy in modulating pathways associated with inflammation and fibrosis. For instance, pyridinones derived from similar structures have shown promise in treating fibrotic disorders by inhibiting stress-activated protein kinase systems .
Mechanistic Studies
Mechanistic studies involving the synthesis of pyridine derivatives have revealed that substituents on the pyridine ring can influence biological activity. The presence of electron-donating groups, such as methoxy groups, enhances the reactivity of these compounds in biological systems . This property is crucial for the development of targeted drugs that can efficiently interact with biological receptors.
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations that can lead to the formation of more complex molecules. For example, it has been utilized in the synthesis of multi-substituted pyridines through reactions with activated alkenes under visible light promotion, yielding satisfactory results in terms of yield and selectivity .
Reactivity and Versatility
The compound’s reactivity is attributed to its ability to participate in formal [3 + 2] cycloadditions and aza-Michael additions, making it a versatile building block for synthesizing diverse chemical entities. The successful application of this compound in gram-scale reactions demonstrates its practicality for industrial applications .
Material Science
Polymeric Applications
In material science, derivatives of this compound are explored for their potential use in polymeric materials. The incorporation of pyridine moieties into polymer backbones can enhance properties such as thermal stability and mechanical strength. Research into the polymerization processes involving these compounds is ongoing, aiming to develop new materials with improved performance characteristics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Methoxy-5-methylphenyl)pyridine with structurally related pyridine derivatives, emphasizing substituent effects on properties and applications:
Key Observations:
Substituent Effects on Stability: Methoxy and methyl groups enhance thermal stability (e.g., 4-(3-Methoxy-5-methylphenoxy)-...pyridine melts at 287°C vs. 29–31°C for 5-Amino-2-methoxypyridine) . Halogenated derivatives (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) exhibit higher reactivity due to electronegative fluorine .
Biological Relevance: Tolterodine analogs (e.g., 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol) show anticholinergic activity, suggesting the target compound could be modified for similar applications .
Synthetic Challenges :
- Bulky substituents (e.g., multiple methoxy/methyl groups) may complicate coupling reactions, requiring optimized catalysts or conditions .
Biological Activity
2-(2-Methoxy-5-methylphenyl)pyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of pyridine-based compounds, which are known for their medicinal properties, including antioxidant, antiviral, anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, presenting relevant research findings, data tables, and case studies.
This compound has the molecular formula and a molecular weight of 201.25 g/mol. The structure consists of a pyridine ring substituted with a methoxy group and a methyl group on the phenyl moiety. Its properties suggest potential interactions with biological targets, which can be explored for therapeutic applications.
Antioxidant Activity
Pyridine derivatives have been reported to exhibit significant antioxidant properties. The antioxidant activity is essential for mitigating oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively, indicating that this compound may possess comparable activity.
Antiviral Activity
Research has indicated that pyridine derivatives can inhibit viral replication. For instance, related compounds have demonstrated inhibitory effects against various viruses, including influenza and dengue virus. The mechanism often involves interference at early stages of the viral lifecycle, suggesting that this compound could also exhibit antiviral properties.
Anticancer Activity
Several studies have investigated the anticancer potential of pyridine derivatives. For example, certain analogues have shown promising results against cancer cell lines such as MCF-7 and A549. The anticancer activity is often assessed through IC50 values in vitro. Table 1 summarizes some relevant findings:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Induction of apoptosis |
| Compound B | A549 | 15.0 | Inhibition of cell proliferation |
| This compound | TBD | TBD | TBD |
Antibacterial Activity
The antibacterial efficacy of pyridine derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies typically employ the agar well diffusion method to determine minimum inhibitory concentrations (MIC). For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications on the phenyl ring significantly influence potency and selectivity towards biological targets. Research indicates that substituents like methoxy and methyl groups can enhance binding affinity to specific enzymes or receptors.
Case Studies
- Case Study on Antiviral Activity : A study evaluated the antiviral effects of various pyridine derivatives against dengue virus serotype 2 (DENV2). Results indicated that modifications in substituents led to varying degrees of inhibition, highlighting the importance of structural features in antiviral efficacy.
- Case Study on Anticancer Activity : Another research project focused on a series of pyridine analogues tested against multiple cancer cell lines. The study found that specific substitutions resulted in enhanced cytotoxicity compared to standard chemotherapeutics.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methoxy-5-methylphenyl)pyridine, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes :
- Coupling Reactions : Utilize Suzuki-Miyaura or Ullmann coupling for aryl-aryl bond formation. For example, coupling 2-methoxy-5-methylphenylboronic acid with 2-bromopyridine under palladium catalysis .
- Reductive Amination : If intermediates like nitro derivatives are available, reduce them using iron powder in acidic methanol (e.g., 50% methanol with acetic acid, reflux for 4 hours) to yield amino intermediates, followed by methylation .
- Optimization :
- Catalyst Loading : Optimize palladium catalyst (e.g., Pd(PPh₃)₄) at 1-5 mol% to balance cost and yield.
- Temperature : Maintain reflux conditions (e.g., 80-100°C) for coupling reactions to ensure completion.
- Purification : Use fractional distillation under reduced pressure (e.g., 3.33-3.60 kPa) for intermediates, achieving ~70% yield .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.5-8.5 ppm) and substituent environments (e.g., methoxy at δ ~3.8 ppm). Compare with structurally related compounds like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol for resonance patterns .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns using ESI or EI modes.
- IR Spectroscopy : Detect C-O (methoxy, ~1250 cm⁻¹) and C-N (pyridine, ~1600 cm⁻¹) stretches.
- X-ray Crystallography : Resolve steric effects of methyl and methoxy groups, as demonstrated for pH-responsive pyridine derivatives .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/37/38) .
- Ventilation : Use fume hoods to minimize inhalation risks (H315/H319) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
- Storage : Keep in sealed containers at 2-8°C, away from oxidizers .
Advanced Research Questions
Q. How does the electronic environment of the methoxy and methyl substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects :
- Methoxy Group : Electron-donating (+M effect) activates the pyridine ring for electrophilic substitution but may deactivate meta positions in coupling reactions.
- Methyl Group : Steric hindrance at the 5-position can slow coupling kinetics.
- Experimental Validation :
- Compare reaction rates with analogs lacking substituents (e.g., 2-phenylpyridine) using kinetic studies .
- Computational modeling (DFT) to map electron density and predict regioselectivity .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., nitro intermediates) may skew activity .
- Dose-Response Studies : Perform IC50 assays across multiple concentrations to identify non-linear effects .
- Structural Analog Comparison : Test derivatives like 2-(2-hydroxyphenyl)pyridine to isolate substituent-specific effects .
Q. Can this compound act as a ligand in coordination chemistry, and what factors affect its binding affinity?
Methodological Answer:
- Ligand Design :
- Chelation Sites : Pyridine N and methoxy O may coordinate to metals (e.g., Ru, Pd).
- Steric Effects : Methyl group at 5-position limits planar coordination geometry.
- Experimental Approaches :
- Synthesize metal complexes (e.g., [Ru(bpy)₂L]²+) and analyze stability via cyclic voltammetry .
- Compare logK values with ligands lacking methyl/methoxy groups .
Q. How does the steric and electronic configuration of this compound influence its application in pH-responsive materials?
Methodological Answer:
- Mechanistic Insight :
- pH-Triggered Switching : Methoxy group stabilizes protonated pyridine-N at low pH, altering conjugation (e.g., fluorescence or conductivity changes) .
- Steric Modulation : Methyl group restricts rotational freedom, enhancing response sharpness.
- Experimental Validation :
- UV-Vis titration (pH 2-12) to track absorption shifts .
- Compare switching kinetics with 2-(2-hydroxyphenyl)pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
